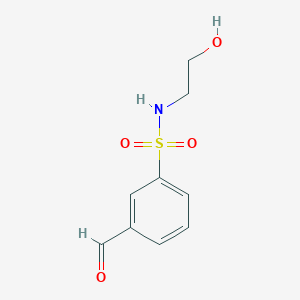
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C9H11NO4S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 3-formylbenzenesulfonamide with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the sulfonamide nitrogen, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids or acylation with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Carboxylic acids or acyl chlorides in the presence of a catalyst like sulfuric acid or pyridine.
Major Products Formed
Oxidation: 3-Carboxy-N-(2-hydroxyethyl)benzenesulfonamide.
Reduction: 3-Hydroxymethyl-N-(2-hydroxyethyl)benzenesulfonamide.
Substitution: Esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylbenzenesulfonamide: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
N-(2-Hydroxyethyl)benzenesulfonamide: Lacks the formyl group, reducing its reactivity in oxidation and reduction reactions.
3-Formyl-N-(2-methoxyethyl)benzenesulfonamide: Contains a methoxyethyl group instead of a hydroxyethyl group, which can affect its solubility and reactivity.
Uniqueness
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both formyl and hydroxyethyl groups, which provide a combination of reactivity and solubility properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H11NO4S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
3-formyl-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11NO4S/c11-5-4-10-15(13,14)9-3-1-2-8(6-9)7-12/h1-3,6-7,10-11H,4-5H2 |
InChI-Schlüssel |
UHGYRRNUDWVLFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)
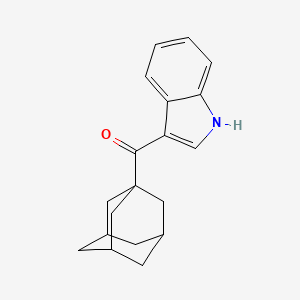
![2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide](/img/structure/B15229462.png)

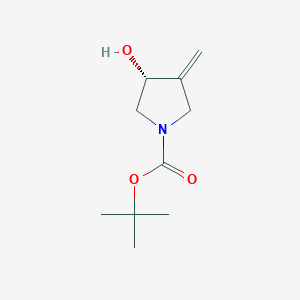

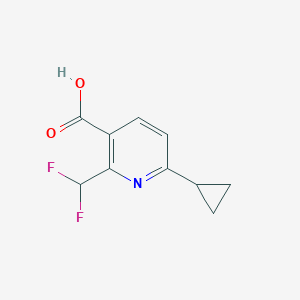
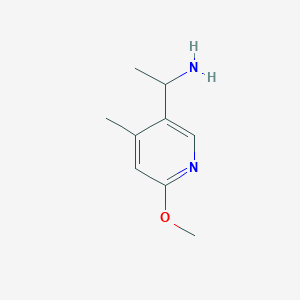
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
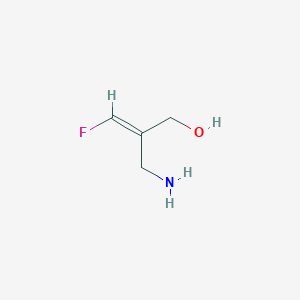
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)

